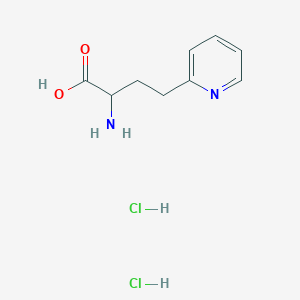

![molecular formula C18H21FN2O B2951352 1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine CAS No. 65214-80-4](/img/structure/B2951352.png)

1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a piperazine derivative . Piperazines are involved in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors .

Synthesis Analysis

The synthesis of piperazine derivatives has been reported in several studies . For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

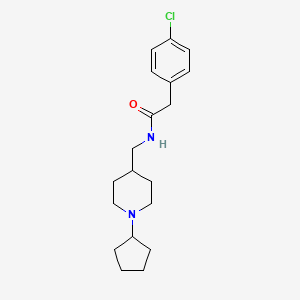

The molecular structure of this compound includes a piperazine ring connected to a diphenylmethane with two fluorine atoms at para-positions . The InChI code for this compound is 1S/C18H21FN2O/c1-22-17-8-4-15(5-9-17)18(21-12-10-20-11-13-21)14-2-6-16(19)7-3-14/h2-9,18,20H,10-13H2,1H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 300.38 . It is recommended to be stored in a refrigerated condition .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Molecules

This compound serves as a precursor in the synthesis of various biologically active molecules. For instance, it is involved in creating chemokine antagonists, which are crucial in modulating immune responses and have potential therapeutic applications in treating inflammatory diseases .

Development of Anti-Cancer Agents

Researchers utilize 1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine in the synthesis of pyrido[1,2-a]benzimidazoles. These compounds exhibit cytotoxic properties and are studied for their potential use as anti-cancer agents, particularly in targeting resistant cancer cell lines .

Neurological Research

The compound is used in the development of pyrimidine derivatives that act as cholinesterase inhibitors. These inhibitors are significant in neurological research, especially for treating neurodegenerative diseases like Alzheimer’s, as they can reduce the aggregation of amyloid-beta peptides .

Pharmacological Studies

As a major metabolite of niaparazine, a sedative and hypnotic drug, this compound is essential in pharmacological studies to understand drug metabolism and the effects of metabolites on the human body .

Material Science

In material science, this compound’s unique structure allows for the exploration of its properties in creating new materials with potential applications in electronics, photonics, and as sensors .

Chemical Synthesis Research

1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine is also used in chemical synthesis research for constructing complex organic molecules. Its structure provides a versatile framework for introducing various functional groups and building complex architectures .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatography and mass spectrometry to identify and quantify similar compounds in complex mixtures .

Drug Discovery

Lastly, it plays a role in drug discovery as a scaffold for generating libraries of compounds. These libraries can be screened for a wide range of biological activities, leading to the identification of new drug candidates .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)-(4-methoxyphenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O/c1-22-17-8-4-15(5-9-17)18(21-12-10-20-11-13-21)14-2-6-16(19)7-3-14/h2-9,18,20H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVBLLWAMLAJTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)N3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(8-Azabicyclo[3.2.1]octan-3-yl)-2-chloro-N-methylpyridine-4-carboxamide;hydrochloride](/img/structure/B2951272.png)

![5-(4-acetylpiperazin-1-yl)-1-methyl-3-(4-(trifluoromethyl)benzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2951280.png)

![2-(4-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2951284.png)

![2-methyl-3-phenyl-8-(piperidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2951286.png)

![2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride](/img/structure/B2951291.png)

![Ethyl 2-[2-(5-nitrothiophene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2951292.png)